molecular formula C18H19NOS B1592624 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol CAS No. 949095-98-1

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

Cat. No. B1592624
M. Wt: 297.4 g/mol
InChI Key: OJXMJLCWKLPCHB-UHFFFAOYSA-N
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Description

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, commonly known as 4-MMC or mephedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity among recreational drug users due to its euphoric and stimulating effects. However, its use has been associated with adverse effects, including addiction, psychosis, and even death. Despite its negative effects, 4-MMC has been the subject of scientific research due to its potential therapeutic uses.

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of OFETs .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of OLEDs .
  • Material Science

    • A refractory alloy made of niobium, molybdenum, tantalum, and hafnium (NbTaTiHf) was found to exhibit an unprecedented fracture toughness at very low temperatures due to its ability to form kink bands .
  • Anti-Inflammatory Drugs

    • Thiophene derivatives are used in the synthesis of nonsteroidal anti-inflammatory drugs .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Antimicrobial Agents

    • Thiophene derivatives exhibit antimicrobial properties .
  • Antihypertensive Agents

    • Thiophene derivatives are used in the synthesis of antihypertensive drugs .
  • Anti-Atherosclerotic Agents

    • Thiophene derivatives exhibit anti-atherosclerotic properties .
  • Voltage-Gated Sodium Channel Blockers

    • Certain thiophene derivatives are used as voltage-gated sodium channel blockers .
    • For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Dental Anesthetics

    • Certain thiophene derivatives are used as dental anesthetics .
    • For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a dental anesthetic in Europe .
  • Antioxidants

    • Thiophene derivatives have been found to exhibit antioxidant properties .
  • Estrogen Receptor Modulators

    • Certain thiophene derivatives act as estrogen receptor modulators .
  • Anti-Mitotic Agents

    • Thiophene derivatives have been found to exhibit anti-mitotic properties .
  • Kinase Inhibitors

    • Certain thiophene derivatives act as kinase inhibitors .
  • Anti-Anxiety Drugs

    • Thiophene derivatives are used in the synthesis of anti-anxiety drugs .
    • For example, Citizolam, which contains a thiophene nucleus, is used as an anti-anxiety drug .
  • Anti-Psychotic Drugs

    • Thiophene derivatives are used in the synthesis of anti-psychotic drugs .

properties

IUPAC Name

4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15/h2-9,12,16,19-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXMJLCWKLPCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211008
Record name 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

CAS RN

949095-98-1
Record name 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949095-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Para-naphthol duloxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949095981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARA-NAPHTHOL DULOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX55AL7074
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol
Reactant of Route 2
4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol
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4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol
Reactant of Route 4
4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol
Reactant of Route 5
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4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol
Reactant of Route 6
4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

Citations

For This Compound
3
Citations
VR Arava, S Ulareddy, B Makuru… - Der Pharma …, 2012 - researchgate.net
The objective of the present work was to develop stability indicating RP-HPLC method for Duloxetine Hydrochloride in the presence of its degradation products generated from forced …
Number of citations: 7 www.researchgate.net
KR Seshaiah, M Vishnumurthy, VK Reddy… - 2010 - m.headtowall.com
Duloxetine, 1-[3-(dimethylamino) propyl]-1-(4-fluorophenyl)-1, 3-dihydroisobenzofuran-5-carbonitrile hydro bromide is a serotonin-nor epinephrine reuptake inhibitor manufactured and …
Number of citations: 3 m.headtowall.com
P Srinivasulu, KSV Srinivas, RS Reddy… - Die Pharmazie-An …, 2009 - ingentaconnect.com
The present paper describes the development of a reversed phase liquid chromatographic (RPLC) analytical method for duloxetine HCl in the presence of its impurities and degradation …
Number of citations: 17 www.ingentaconnect.com

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